![molecular formula C7H14N2 B8184160 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: is a heterocyclic organic compound with the molecular formula C7H14N2 It is a derivative of pyrrolo[3,4-c]pyrrole, characterized by the presence of a methyl group at the second position and a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrole with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to achieve further hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles such as alkyl halides, amines, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
科学研究应用
Chemistry: In chemistry, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for pharmaceutical development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用机制
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological context .
相似化合物的比较
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: A closely related compound with similar structural features but different stereochemistry.
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: A salt form of the compound with enhanced solubility and stability.
Uniqueness: this compound is unique due to its specific trans configuration and the presence of a methyl group at the second position. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CNC[C@H]2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
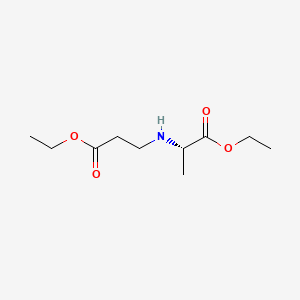
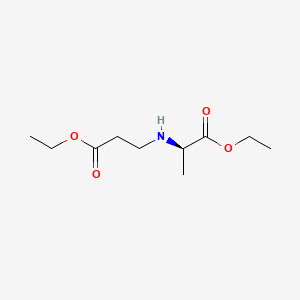
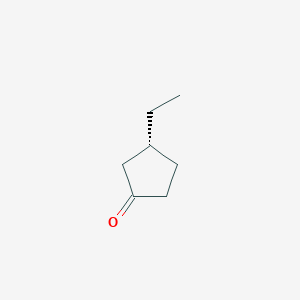
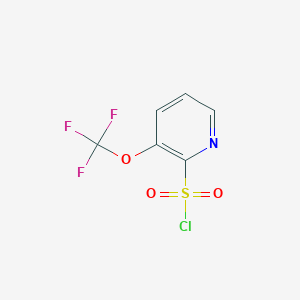
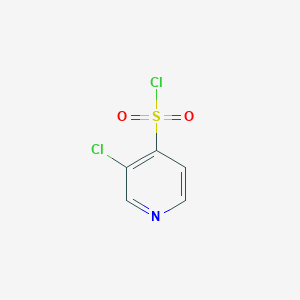
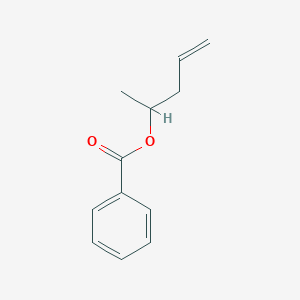
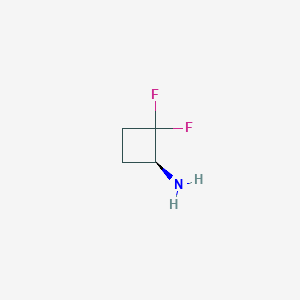
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B8184133.png)

![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)
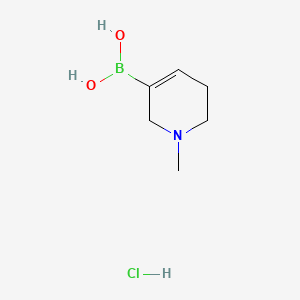
![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8184170.png)
